molecular formula C37H58O15 B605287 Aldgamycin E CAS No. 11011-06-6

Aldgamycin E

Cat. No.: B605287
CAS No.: 11011-06-6
M. Wt: 742.8 g/mol
InChI Key: OQBVBRTUEKMEAX-HEVCIBIJSA-N
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Description

Molecular Architecture and Stereochemical Configuration

This compound (CAS 11011-06-6) has the molecular formula C₃₇H₅₈O₁₅ and a molecular weight of 742.8 g/mol . Its structure comprises:

  • A 16-membered macrolide lactone core with a bicyclo[14.1.0]heptadec-6-ene framework.
  • Two sugar moieties :
    • A branched octose (aldgarose) linked to C5.
    • A methyl-substituted oxan-2-yl group attached to C9.
  • A spiro[4.5]decan-7-yl moiety at C9, contributing to its stereochemical complexity.

The molecule contains 17 stereocenters , with defined configurations confirmed by X-ray crystallography and NMR studies. Key stereochemical features include:

  • (6E)-Configuration of the double bond in the macrolide core.
  • β-Glycosidic bonds between the aglycone and sugar moieties.

Comparative Analysis of Macrolide Core Structure

This compound belongs to the 16-membered macrolide family, which includes tylosin, spiramycin, and carbomycin A. A comparative analysis reveals distinct structural adaptations (Table 1):

Feature This compound Tylosin Spiramycin
Core Structure Bicyclo[14.1.0]heptadec-6-ene 16-Membered lactone 16-Membered lactone
Glycosylation Sites C5 (aldgarose), C9 (oxan-2-yl) C5 (mycaminose + mycarose) C5 (forosamine + mycarose)
Key Substituents Spiro[4.5]decan-7-yl at C9 Methyl group at C8 Methyl group at C8
Unique Feature Cyclic carbonate in aldgarose (C5) Aldehyde at C6 Aldehyde at C6

Table 1: Structural comparison of this compound with other 16-membered macrolides.

The spiro ring in this compound’s C9 substituent introduces conformational rigidity, distinguishing it from tylosin and spiramycin, which lack such branching. Methanolysis studies confirm the presence of a cyclic carbonate in the aldgarose moiety, a feature absent in related macrolides.

Glycosylation Patterns and Sugar Moieties

This compound’s glycosylation involves two critical sites:

  • C5 Position : Linked to aldgarose , a branched octose with a cyclic carbonate at C2-C3. Methanolysis yields methyl aldgarosides A and B , which differ in anomeric configuration (α/β) and carbonate position (C2-C3 vs. C1-C2).
  • C9 Position : Attached to a 5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl group , which provides steric and electronic modulation to the macrolide core.

The β-glycosidic bonds ensure optimal interaction with bacterial ribosomes, a critical determinant of its bioactivity. The aldgarose moiety’s branching and carbonate functionality enhance binding affinity by introducing unique hydrogen-bonding opportunities.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallography has elucidated the stereochemistry of this compound’s components. Key findings include:

  • Methyl β-D-aldgaropyranoside : Crystallographic data (space group P21, unit cell dimensions: a = 5.9006 Å, b = 10.7626 Å, c = 8.9193 Å) confirmed the β-anomeric configuration and the equatorial orientation of the hydroxyl group at C3.
  • Conformational Rigidity : The spiro[4.5]decan-7-yl group adopts a chair-like conformation, minimizing steric hindrance with the macrolide core.
  • Sugar-Aglycone Interface : The aldgarose C5 linkage adopts a low-energy chair conformation , stabilized by intramolecular hydrogen bonds between O3 and O5.

These studies highlight the interplay between stereochemistry and bioactivity, particularly in targeting the bacterial ribosome’s peptidyl transferase center.

Properties

CAS No.

11011-06-6

Molecular Formula

C37H58O15

Molecular Weight

742.8 g/mol

IUPAC Name

(1S,2R,3R,6E,8S,9S,10S,12R,16S)-2-[[(3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[[(4S,5R,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadec-6-ene-5,13-dione

InChI

InChI=1S/C37H58O15/c1-17-10-13-27(39)47-21(5)24(16-45-34-32(44-9)31(43-8)28(40)22(6)48-34)30-26(50-30)12-11-25(38)18(2)14-19(3)29(17)51-35-33(41)37(15-20(4)46-35)23(7)49-36(42)52-37/h10,13,17-24,26,28-35,40-41H,11-12,14-16H2,1-9H3/b13-10+/t17-,18+,19-,20+,21+,22+,23-,24+,26-,28+,29+,30-,31+,32+,33-,34?,35-,37-/m0/s1

InChI Key

OQBVBRTUEKMEAX-HEVCIBIJSA-N

SMILES

CC1CC(C(=O)CCC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C

Isomeric SMILES

C[C@H]1C[C@H](C(=O)CC[C@H]2[C@@H](O2)[C@@H]([C@H](OC(=O)/C=C/[C@@H]([C@H]1O[C@H]3[C@@H]([C@]4(C[C@H](O3)C)[C@@H](OC(=O)O4)C)O)C)C)COC5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC)C

Canonical SMILES

CC1CC(C(=O)CCC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aldgamycin E; 

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Aldgamycin E undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Chemistry

Aldgamycin E serves as a model compound for studying the synthesis and functionalization of complex macrolides. Research has focused on developing scalable synthetic methods that can produce this compound efficiently. Notable approaches include:

  • Unified Total Synthesis : Recent studies have demonstrated the total synthesis of Aldgamycin N and related compounds using advanced catalytic methods, which can also be applied to this compound .
  • Synthetic Pathways : The synthesis often involves asymmetric reactions and transformations that allow for the construction of the macrolide framework .

Biology

This compound is utilized in biological research to investigate bacterial resistance mechanisms. Its antibacterial properties make it an important tool for:

  • Studying Resistance : Researchers examine how bacteria develop resistance to macrolide antibiotics, which can inform the design of new therapeutic strategies .
  • Antimicrobial Activity : Studies have shown that this compound exhibits selective activity against various bacterial strains, making it valuable for understanding and combating antibiotic resistance .

Medicine

Due to its potent antibacterial effects, this compound is being explored for potential clinical applications:

  • Therapeutic Use : Investigations are ongoing into its efficacy against resistant bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus .
  • Combination Therapies : There is potential for this compound to be used in combination with other antibiotics to enhance therapeutic outcomes against resistant strains .

Industry

In pharmaceutical development, this compound plays a role in:

  • Formulation Development : It is used in the creation of new pharmaceutical formulations aimed at improving drug delivery and effectiveness .
  • Quality Control Standards : The compound serves as a reference standard in quality control processes within pharmaceutical manufacturing .

Case Study 1: Total Synthesis of Aldgamycin N

This study outlines a successful total synthesis approach for Aldgamycin N, which shares structural similarities with this compound. The synthesis involved several key steps:

  • Formation of a common alkene building block through an asymmetric vinylogous Mukaiyama aldol reaction.
  • Conversion of this building block into various functionalized derivatives through selective catalytic transformations .

Case Study 2: Mechanistic Studies on Bacterial Resistance

Research has focused on how Staphylococcus aureus develops resistance to this compound. Key findings include:

  • Identification of specific genetic mutations associated with decreased susceptibility.
  • Exploration of alternative metabolic pathways that bacteria may utilize to evade the effects of the antibiotic .

Comparison with Similar Compounds

Key Observations :

  • Aldgamycin Q1’s demethylated mycinose may reduce steric hindrance, enhancing interaction with bacterial ribosomes .
  • Aglycone Variations : this compound’s α,β-unsaturated carbonyl group is conserved across analogs, suggesting a role in ribosomal binding. Chalcomycin, however, diverges in glycosylation, which may explain its distinct activity profile .

Bioactivity and Mechanism of Action

Table 2: Bioactivity Profiles

Compound Target Pathogens (MIC Range) Mechanism of Action
This compound Vibrio alginolyticus (weak activity) Likely ribosome inhibition (unconfirmed)
Aldgamycin Q1/Q2 Enterococcus faecalis, Staphylococcus aureus (16–64 µg/mL) Protein synthesis inhibition via 50S subunit binding
Aldgamycin G/H Gram-positive bacteria (active) Binds 23S rRNA via C-5 branched octose
Aldgamycin K No activity in standard assays; active in pDualrep2 system Inhibits translation machinery

Key Observations :

  • Role of C-5 Substituents : Aldgamycins G and H, which possess a branched octose at C-5, exhibit stronger Gram-positive activity than this compound, underscoring the importance of this moiety in ribosomal interaction .
  • Bioactivity Discrepancies : Aldgamycin K’s activity is context-dependent, highlighting the need for advanced screening systems to detect subtle mechanistic effects .

Biological Activity

Aldgamycin E is a macrolide antibiotic derived from the actinobacterium Streptomyces lavendulae, first isolated in 1965. It is characterized by a unique pentacyclic carbonate ring structure and has demonstrated significant biological activity, particularly against various bacterial strains. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure and Biosynthesis

This compound is classified as a 16-membered macrolide antibiotic. Its structure includes a branched-chain sugar known as d-aldgarose, which is crucial for its biological activity. The biosynthetic pathway involves several genes within the alm gene cluster, which have been shown to be essential for the formation of the compound's characteristic carbonate ring. Recent studies have elucidated the enzymatic mechanisms behind this biosynthesis, revealing a four-protein metabolon that facilitates the incorporation of bicarbonate into the carbonate structure of this compound .

Table 1: Structural Characteristics of this compound

FeatureDescription
Molecular FormulaC₃₇H₅₈O₁₅
Molecular Weight742.84 g/mol
Functional GroupsMacrolide, Carbonate
Sugar ComponentD-aldgarose

Antimicrobial Efficacy

This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. In comparative studies, it has shown selective inhibition against strains such as Micrococcus luteus and Salmonella typhimurium, while demonstrating weaker effects on others like Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Micrococcus luteus0.5 µg/mL
Salmonella typhimurium1 µg/mL
Bacillus subtilis>32 µg/mL
MRSA>32 µg/mL

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial protein synthesis. By binding to the ribosomal subunits, it disrupts the translation process, thereby inhibiting bacterial growth and proliferation. This action is similar to that of other macrolides, which are known for their ability to target the ribosome .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound. For instance, a study conducted by Hensens et al. demonstrated that modifications in the biosynthetic pathway could enhance the yield of this compound and related compounds . Another research effort focused on its efficacy against specific pathogens, illustrating its potential role in treating infections caused by resistant bacterial strains.

Case Study: Antibacterial Activity Against MRSA

In a controlled experiment assessing the effectiveness of this compound against MRSA, researchers found that while it exhibited limited direct antibacterial activity, it significantly enhanced the effect of conventional antibiotics when used in combination therapy. This suggests that this compound could serve as an adjunct treatment option in managing resistant infections .

Q & A

Basic Question: How do I conduct a systematic literature review to identify key studies on Aldgamycin E’s bioactivity?

Answer:

  • Step 1: Formulate a clear research question (e.g., "What are the known biological targets and mechanisms of this compound?"). Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (bioactivity OR mechanism)").
  • Step 2: Filter results by prioritizing peer-reviewed journals and primary research articles. Use citation tracking tools to identify seminal studies.
  • Step 3: Organize findings into a matrix, categorizing data by study type (e.g., in vitro, in vivo), biological targets, and methodological rigor. Compare results to resolve contradictions (e.g., differing IC50 values across studies).

Basic Question: What experimental methodologies are commonly used to determine this compound’s physicochemical properties?

Answer:

  • Key Techniques:
    • Solubility and Stability: Use HPLC under varying pH and temperature conditions to assess degradation profiles.
    • Stereochemical Analysis: Employ NMR spectroscopy (e.g., NOESY, COSY) and X-ray crystallography for structural elucidation.
    • Purity Validation: Combine mass spectrometry (MS) with elemental analysis to confirm molecular composition.
  • Data Cross-Validation: Compare results with published values in repositories like PubChem or ChEMBL to identify outliers.

Advanced Question: How can I design a robust experimental protocol to investigate this compound’s biosynthesis in Streptomyces strains?

Answer:

  • Step 1: Define variables (e.g., culture conditions, gene knockout targets) based on prior genomic annotations of Streptomyces spp.
  • Step 2: Use a factorial design to test interactions between variables (e.g., nutrient availability vs. secondary metabolite yield). Include controls for spontaneous mutations.
  • Step 3: Apply metabolomics (LC-MS) and transcriptomics (RNA-seq) to correlate gene expression with this compound production. Validate findings via CRISPR-Cas9 editing of putative biosynthetic genes.

Advanced Question: How should I address contradictory data in existing studies on this compound’s antimicrobial efficacy?

Answer:

  • Step 1: Perform a meta-analysis to quantify variability (e.g., calculate effect sizes and confidence intervals across studies). Identify confounding factors (e.g., differences in bacterial strains or assay protocols).
  • Step 2: Replicate key experiments under standardized conditions, documenting variables like inoculum size and incubation time.
  • Step 3: Use statistical models (e.g., ANOVA with post-hoc tests) to determine if discrepancies arise from methodological differences or biological variability.

Advanced Question: What strategies can validate computational predictions of this compound’s binding affinity to novel targets?

Answer:

  • Step 1: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Cross-validate with structural data from homologous proteins.
  • Step 2: Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to experimentally measure binding constants.
  • Step 3: Compare computational and empirical results using Bland-Altman plots to identify systematic biases in prediction algorithms.

Advanced Question: How do I integrate multi-omics data to elucidate this compound’s mode of action in complex biological systems?

Answer:

  • Step 1: Design a systems biology workflow:
    • Proteomics: Use tandem mass spectrometry (LC-MS/MS) to identify protein interaction partners.
    • Metabolomics: Map metabolic pathway perturbations via GC-MS or NMR.
  • Step 2: Apply network analysis tools (e.g., Cytoscape) to identify hub nodes in protein-metabolite interaction networks.
  • Step 3: Validate hypotheses using gene ontology (GO) enrichment analysis and siRNA knockdowns to confirm functional roles of key targets.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aldgamycin E
Reactant of Route 2
Aldgamycin E

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.